molecular formula C25H27N3O2S B1667787 Brexpiprazole CAS No. 913611-97-9

Brexpiprazole

货号 B1667787
CAS 编号: 913611-97-9
分子量: 433.6 g/mol
InChI 键: ZKIAIYBUSXZPLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brexpiprazole is an antipsychotic medication used to treat mental conditions, including depression and schizophrenia . It works in the brain to change how certain chemicals affect patients .


Synthesis Analysis

Brexpiprazole has been synthesized via a concise and convergent route, which involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .


Molecular Structure Analysis

Brexpiprazole has a molecular formula of C25H27N3O2S and a molecular weight of 433.57 .


Chemical Reactions Analysis

Forced degradation studies have been carried out on Brexpiprazole API under various stress conditions like acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal degradation, photolytic degradation .


Physical And Chemical Properties Analysis

Brexpiprazole is a quinol derivative, its structure very much resembles that of aripiprazole. Compared to aripiprazole, brexpiprazole has an additional thiophene ring .

科学研究应用

Application in Chromatographic Separation

  • Scientific Field : Chromatographic Science
  • Summary of Application : A Quality-by-design-based UPLC method was developed for chromatographic separation to quantify the antischizophrenic drug brexpiprazole in the presence of impurities .
  • Methods of Application : The method developed through C18 50 × 2.1 mm, Ethylene-Bridged-Hybrid technology column with 1.7 μm particles, mobile phase consists of pH 2.0 buffer and acetonitrile (67:33 v/v), flow rate of 0.5 mL min −1 and detection wavelength at 215 nm .
  • Results or Outcomes : The retention time of brexpiprazole is 0.6 min and all impurities were eluted within 2 min. The method linearity ranges were 20.4–61.3 μg mL −1 for assay and 0.88–6.59 μg mL −1 for dissolution with correlation-coefficients of 0.9999 and 0.9998 for assay and dissolution, respectively .

Application in Schizophrenia and Mood Disorders Treatment

  • Scientific Field : Psychiatry
  • Summary of Application : Brexpiprazole shows promise of increasing the effectiveness of schizophrenia treatment in the dimensions in which the previous antipsychotics were not sufficiently effective, including negative, depressive, or cognitive symptoms .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that brexpiprazole can also be useful in the treatment of mood disorders, for instance drug-resistant depression .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Application in Co-Occurring Substance Use Disorder

  • Scientific Field : Psychiatry
  • Summary of Application : The effectiveness of Brexpiprazole in subjects with schizophrenia spectrum illness and co-occurring substance use disorder is being investigated .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application in Pharmacological Studies

  • Scientific Field : Pharmacology
  • Summary of Application : Brexpiprazole’s unique mechanism of action and potentially beneficial influence on positive, negative, or cognitive symptoms are being studied .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Application in Comparison with Aripiprazole

  • Scientific Field : Psychiatry
  • Summary of Application : Brexpiprazole, like aripiprazole, is a dopamine multifunctional agent. Both have dopamine and serotonin receptor partial agonism as their pharmacological mechanism of action .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Clinical differentiation is mainly improved tolerability (e.g., potentially less akathisia and extrapyramidal symptoms with brexpiprazole than aripiprazole) but similar efficacy for the two compounds both in schizophrenia and as adjunctive treatments in major depression .

Application in Treatment of Major Depressive Disorder

  • Scientific Field : Psychiatry
  • Summary of Application : Brexpiprazole is used in the treatment of major depressive disorder .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Bodyweight gain of ≥7% was seen in 4.9%, 4.8%, and 1.8%, respectively, in groups treated with adjunctive brexpiprazole 1, 2, and 3 mg, compared with 2.6% among placebo group .

Application in Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : An alternate convergent synthesis of Brexpiprazole has been described .
  • Methods of Application : The synthesis involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo [ b ]thiophene and 7-butoxyquinolin-2 (1 H )-one fragments .
  • Results or Outcomes : The first amination step could be performed quite efficiently with merely 1 mol% catalyst loading, which cleanly afforded in 87% overall yield 1- (benzo [ b ]thiophen-4-yl)piperazine—the starting material for the second C–N bond formation and the final step in the synthesis of Brexpiprazole .

Application in Treatment of Alzheimer’s Disease

  • Scientific Field : Psychiatry
  • Summary of Application : Brexpiprazole is used for the treatment of agitation associated with dementia due to Alzheimer’s disease .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Application in Pharmacological Studies

  • Scientific Field : Pharmacology
  • Summary of Application : The effects of Brexpiprazole on ATP levels in SH-SY5Y cells are being studied .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Application in UV-Spectroscopy

  • Scientific Field : Analytical Chemistry
  • Summary of Application : The estimation of Brexpiprazole in bulk using UV-Spectroscopy method has been described .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Application in Quantification

  • Scientific Field : Analytical Chemistry
  • Summary of Application : A Quality-by-design-based UPLC method was developed for the quantification of Brexpiprazole .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

安全和危害

Brexpiprazole is not approved for use in older adults with dementia-related psychosis. Some young people have thoughts about suicide when first taking this medicine. Stay alert to changes in your mood or symptoms. Report any new or worsening symptoms to your doctor . It is also advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

未来方向

Brexpiprazole has shown positive results from a phase III clinical trial in Japan for the treatment of major depressive disorder . It has also been tested as combination therapy with Sertraline for the treatment of Post-Traumatic Stress Disorder in adults .

属性

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238527
Record name Brexpiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brexpiprazole

CAS RN

913611-97-9
Record name Brexpiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913611-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brexpiprazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brexpiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BREXPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.0 g of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 10 g of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, 14 g of potassium carbonate, 6 g of sodium iodide and 90 ml of dimethylformamide was stirred for 2 hours at 80° C. Water was added to the reaction solution and precipitated crystals were separated by filtration. The crystals were dissolved in a mixed solvent of dichloromethane and methanol, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:3). Recrystallized from ethanol, 13.6 g of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy-]-1H-quinolin-2-one in the form of a white powder was obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brexpiprazole
Reactant of Route 2
Reactant of Route 2
Brexpiprazole
Reactant of Route 3
Reactant of Route 3
Brexpiprazole
Reactant of Route 4
Reactant of Route 4
Brexpiprazole
Reactant of Route 5
Brexpiprazole
Reactant of Route 6
Brexpiprazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。